molecular formula C18H26O3 B1615301 Ibuverine CAS No. 31221-85-9

Ibuverine

Cat. No.: B1615301
CAS No.: 31221-85-9
M. Wt: 290.4 g/mol
InChI Key: ARZBHIWSBXERKM-UHFFFAOYSA-N
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Description

IBUVERINE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of guanosine nucleoside and exhibits broad-spectrum activity against several RNA and DNA viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IBUVERINE typically involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis . This process can be carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often employs a combination of chemical and enzymatic approaches to achieve high yields and purity. The glycosylation route is commonly used, involving the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate .

Chemical Reactions Analysis

Types of Reactions

IBUVERINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

IBUVERINE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Ribavirin: A guanosine nucleoside analog with broad-spectrum antiviral activity.

    Acyclovir: A guanosine analog used to treat herpes simplex virus infections.

    Ganciclovir: A guanosine analog used to treat cytomegalovirus infections.

Uniqueness

IBUVERINE is unique in its ability to inhibit both viral RNA synthesis and viral mRNA capping, making it effective against a wide range of RNA and DNA viruses. Its dual mechanism of action sets it apart from other similar compounds .

Properties

CAS No.

31221-85-9

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3

InChI Key

ARZBHIWSBXERKM-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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